benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Imidazoline receptor Structure-activity relationship Benzofuran-imidazole hybrids

Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851800-91-4) is a synthetic small molecule that integrates a benzofuran-2-carbonyl group with a 2-thio-4,5-dihydroimidazole ring bearing a 4-bromobenzyl substituent. The compound belongs to the class of imidazoline/imidazole-benzofuran hybrids, a scaffold historically associated with thromboxane A2 synthetase inhibition and imidazoline receptor modulation.

Molecular Formula C19H15BrN2O2S
Molecular Weight 415.31
CAS No. 851800-91-4
Cat. No. B2424019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851800-91-4
Molecular FormulaC19H15BrN2O2S
Molecular Weight415.31
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H15BrN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2
InChIKeyUJDGRKTWCRHHED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851800-91-4): Chemical Class and Core Structural Attributes


Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851800-91-4) is a synthetic small molecule that integrates a benzofuran-2-carbonyl group with a 2-thio-4,5-dihydroimidazole ring bearing a 4-bromobenzyl substituent. The compound belongs to the class of imidazoline/imidazole-benzofuran hybrids, a scaffold historically associated with thromboxane A2 synthetase inhibition and imidazoline receptor modulation [1]. The 4-bromobenzylthio moiety distinguishes it from simpler 2-benzofuranyl-imidazolines such as 2-BFi, introducing additional steric bulk, lipophilicity, and a heavy halogen that may enhance membrane permeability or target engagement [2].

Why Close Analogs of Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone Cannot Serve as Direct Replacements


The benzofuran-imidazoline chemotype exhibits steep structure-activity relationships (SAR), where minor substitutions—particularly at the imidazoline N-1 or C-2 position—can shift potency by orders of magnitude or reverse functional activity [1]. The 2-BFi scaffold (benzofuran-2-yl-4,5-dihydro-1H-imidazole) is a selective imidazoline I2 receptor agonist with a Ki of 1.60 nM [2], but the target compound's 4-bromobenzylthio extension at the imidazoline C-2 likely reorients the pharmacophore for a distinct target profile or enhanced binding to a different receptor subtype [3]. Generic substitution without matched potency and selectivity data risks selecting a compound with irrelevant or opposing biological activity, as demonstrated by the divergent TP receptor antagonism versus synthetase inhibition observed across benzofuran-imidazole analogs [1].

Quantified Differentiation of Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone Against Structural Analogs


Structural Divergence from the Canonical 2-BFi Imidazoline I2 Agonist Scaffold

The target compound differs from the well-characterized I2 agonist 2-BFi (2-benzofuran-2-yl-4,5-dihydro-1H-imidazole) by the addition of a 4-bromobenzylthio group at the imidazoline C-2 position and a methanone linker at the benzofuran 2-position. While 2-BFi binds the imidazoline I2 receptor with a Ki of 1.60 nM [1], the target compound's extended structure precludes direct I2 binding; instead, the 4-bromobenzyl group and thioether linkage are predicted to occupy a hydrophobic pocket, consistent with thromboxane A2 synthetase inhibitor pharmacophores as described in the benzofuran-imidazole patent literature [2]. No direct affinity data for the target compound is publicly available at this time.

Imidazoline receptor Structure-activity relationship Benzofuran-imidazole hybrids

Lipophilicity and Permeability Enhancement Over the Parent 2-BFi

The addition of a 4-bromobenzylthio moiety significantly increases calculated logP compared to the unsubstituted 2-BFi scaffold. 2-BFi has a predicted logP of approximately 2.1 [1], while the target compound's calculated logP is substantially higher due to the bromobenzyl group, enhancing passive membrane permeability. The bromine atom also provides a handle for halogen bonding interactions, which can improve binding free energy by up to 1-2 kcal/mol in optimized systems [2]. Although experimental logP or permeability data for the target compound are not yet published, the structural modifications suggest improved blood-brain barrier penetrance relative to 2-BFi, which is relevant for CNS-targeting applications.

Lipophilicity Blood-brain barrier permeability Drug-likeness

Thioether Linker Metabolic Stability Advantage Over O-Ether Analogs

The C-S bond in the thioether linkage is less susceptible to CYP450-mediated O-dealkylation compared to an O-ether linkage, providing a metabolic stabilization advantage. In analogous benzofuran series, replacing an O-methylene with an S-methylene linker increased microsomal half-life by 2- to 3-fold [1]. While specific microsomal stability data for the target compound are not yet available, the thioether motif is a recognized strategy to block a major metabolic soft spot present in the O-benzyl analogs [2]. This feature is absent in the unsubstituted 2-BFi, which does not contain an ether or thioether linker at the analogous position.

Metabolic stability Thioether vs. ether Cytochrome P450 oxidation

Potential Thromboxane A2 Synthetase Inhibition – Patent-Derived Pharmacophore Alignment

US Patent 4,452,986 discloses that imidazolyl-substituted benzofurans bearing an electron-withdrawing group at the imidazole N-1 or C-2 position exhibit potent thromboxane A2 synthetase inhibition [1]. The target compound's 4-bromobenzylthio group aligns with this pharmacophore by providing a hydrophobic, electron-rich substituent at the imidazoline C-2, mimicking the N-imidazolyl-methylbenzofuran derivatives claimed in the patent. Although the patent does not exemplify the exact compound, it establishes that the substitution pattern is compatible with TXA2 synthetase inhibitory activity, with representative examples showing IC50 values in the low micromolar range [1]. The 4-bromo substitution may further enhance inhibitory potency compared to the unsubstituted phenyl analog via halogen-π interactions with the enzyme active site [2].

Thromboxane A2 synthetase Patent pharmacophore Cardiovascular pharmacology

Recommended Scientific and Industrial Applications for Benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851800-91-4)


Thromboxane A2 Pathway Pharmacological Tool Compound Development

Based on patent-derived pharmacophore alignment [1], this compound is a strong candidate for developing chemical probes to study TXA2 synthetase inhibition in platelet aggregation assays. The 4-bromobenzylthio group may confer selectivity over related prostaglandin-endoperoxide synthase enzymes, but experimental validation is required.

CNS Penetration Probe for Neuroinflammation Studies

The enhanced predicted lipophilicity compared to 2-BFi suggests the compound could cross the blood-brain barrier more efficiently [2]. It may serve as a scaffold for designing brain-penetrant TXA2 synthetase inhibitors or I1/I2 imidazoline receptor modulators (target-dependent on empirical data).

Metabolic Stability Benchmarking of Thioether-Benzofuran Hybrids

The thioether linkage provides a metabolic stabilization strategy that can be benchmarked in human liver microsome assays against O-ether analogs [3]. This compound is useful for studying structure-metabolism relationships in the benzofuran-imidazoline series.

Halogen Bonding Interaction Studies in Drug Design

The 4-bromobenzyl group provides a probe for halogen bonding interactions with target proteins. Co-crystallization or docking studies comparing brominated versus non-brominated analogs can reveal energetic contributions of halogen bonds [4].

Quote Request

Request a Quote for benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.